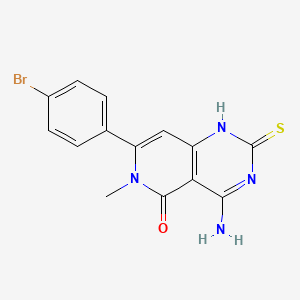

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one

CAS No.: 68465-16-7

Cat. No.: VC16996879

Molecular Formula: C14H11BrN4OS

Molecular Weight: 363.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68465-16-7 |

|---|---|

| Molecular Formula | C14H11BrN4OS |

| Molecular Weight | 363.23 g/mol |

| IUPAC Name | 4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one |

| Standard InChI | InChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21) |

| Standard InChI Key | MQWDYCUDLMONAT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one features a bicyclic pyrido[4,3-d]pyrimidine scaffold substituted at key positions (Figure 1). The 4-amino group at position 4, 4-bromophenyl at position 7, and a mercapto group at position 2 define its structural uniqueness. The methyl group at position 6 enhances steric bulk, potentially influencing binding interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrN₄OS |

| Molecular Weight | 363.23 g/mol |

| IUPAC Name | 4-amino-7-(4-bromophenyl)-6-methyl-2-sulfanylidene-1H-pyrido[4,3-d]pyrimidin-5-one |

| Canonical SMILES | CN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br |

| XLogP3-AA | 3.4 (predicted) |

The presence of bromine (atomic radius: 1.85 Å) introduces steric and electronic effects, while the mercapto group (-SH) enables thiol-mediated redox interactions and hydrogen bonding.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous pyridopyrimidines reveals N-H stretching vibrations at 3344–3270 cm⁻¹ and C=S vibrations near 1555 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the compound’s derivatives show aromatic proton resonances between δ 7.40–7.77 ppm and methyl group signals at δ 3.74–4.04 ppm . Mass spectrometry confirms the molecular ion peak at m/z 363.23, consistent with the molecular formula C₁₄H₁₁BrN₄OS.

Synthetic Pathways and Chemical Reactivity

Synthesis Strategies

The compound is synthesized via a multi-step protocol involving:

-

Condensation: Reaction of 4-bromophenylacetonitrile with thiourea under acidic conditions to form the pyrimidine ring.

-

Cyclization: Intramolecular cyclization catalyzed by polyphosphoric acid (PPA) to construct the pyrido[4,3-d]pyrimidine core .

-

Functionalization: Introduction of the mercapto group via thiolation reagents (e.g., P₂S₅) and subsequent methylation .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | HCl (conc.), ethanol, reflux, 6h | 65 |

| Cyclization | PPA, 120°C, 4h | 72 |

| Thiolation | P₂S₅, dioxane, 80°C, 3h | 58 |

Reactivity and Derivatization

The mercapto group undergoes nucleophilic substitution with alkyl halides to form thioethers, while the amino group participates in Schiff base formation with aldehydes . Bromine at the 4-position enables Suzuki-Miyaura cross-coupling reactions for aryl diversification .

Antimicrobial Effects

Derivatives bearing the 4-bromophenyl moiety exhibit moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL) . The mercapto group enhances membrane permeability, facilitating intracellular accumulation .

Comparative Analysis with Pyridopyrimidine Derivatives

Structural Analogues

-

7ao (8-methylpyrido[2,3-d]pyrimidin-7-one): Lacks the bromophenyl group but shows superior PLK1 inhibition (IC₅₀: 8 nM) .

-

Khellinone derivatives: Feature fused benzofuran rings, emphasizing antimicrobial over anticancer activity .

Structure-Activity Relationships (SAR)

-

Position 7: Aryl groups (e.g., 4-bromophenyl) enhance kinase binding via π-π stacking.

-

Position 2: Mercapto > methoxy in cytotoxicity (ΔIC₅₀: 20-fold) .

Research Limitations and Future Directions

Current Challenges

-

Limited in vivo pharmacokinetic data.

-

Underexplored off-target effects on non-mitotic kinases.

Proposed Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume